1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a thiol group (-SH) attached to the tetrazole ring and a 2,5-dimethylphenyl group attached to the nitrogen atom of the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Preparation of 2,5-Dimethylphenylacetic Acid: This intermediate can be synthesized from 2,5-dimethylbenzyl halide through a Grignard reaction followed by oxidation.
Formation of 2,5-Dimethylphenylhydrazine: The 2,5-dimethylphenylacetic acid is then converted to 2,5-dimethylphenylhydrazine via a reaction with hydrazine.
Cyclization to Tetrazole: The hydrazine derivative undergoes cyclization with sodium azide to form the tetrazole ring.
Introduction of Thiol Group: Finally, the thiol group is introduced by reacting the tetrazole derivative with thiourea under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethyl-phenyl)-1H-tetrazole: Lacks the thiol group, which may reduce its reactivity and binding affinity.
1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-amine: Contains an amine group instead of a thiol group, leading to different chemical and biological properties.
Uniqueness
1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the tetrazole ring and the thiol group, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-4-7(2)8(5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXMIIPBQNZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=S)N=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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